molecular formula C6H17NOSi B2809651 Methyl({2-[(trimethylsilyl)oxy]ethyl})amine CAS No. 98156-23-1

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine

Cat. No.: B2809651
CAS No.: 98156-23-1
M. Wt: 147.293
InChI Key: UKZHAVXRVJVLGV-UHFFFAOYSA-N
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Description

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine is a secondary amine featuring a methyl group and a 2-(trimethylsilyloxy)ethyl substituent on the nitrogen atom. Its molecular formula is C₆H₁₇NOSi, with a molecular weight of 163.3 g/mol (calculated). The trimethylsilyl (TMS) ether moiety enhances hydrophobicity and may serve as a protective group for hydroxyl functionalities in organic synthesis.

Properties

IUPAC Name

N-methyl-2-trimethylsilyloxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NOSi/c1-7-5-6-8-9(2,3)4/h7H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZHAVXRVJVLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCO[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98156-23-1
Record name methyl({2-[(trimethylsilyl)oxy]ethyl})amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine can be synthesized through the reaction of 2-(trimethylsilyl)ethanol with methylamine . The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of methylamine to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl({2-[(trimethylsilyl)oxy]ethyl})amine involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical synthesis . This allows for selective reactions to occur at other sites on the molecule, facilitating the synthesis of complex compounds.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related amines with silyl, ether, or fluorinated substituents (Table 1).

Table 1: Key Properties of Methyl({2-[(trimethylsilyl)oxy]ethyl})amine and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₆H₁₇NOSi 163.3 (calc.) TMS-ether, methylamine Potential protecting group or intermediate
N,N-Dimethyl(2-((trimethylsilyl)oxy)ethyl)amine C₇H₁₉NOSi 177.38 (calc.) TMS-ether, dimethylamine Higher steric bulk than monomethyl analog
Tris[2-(2-methoxy-ethoxy)ethyl]amine C₉H₂₁NO₃ 323.43 Three methoxy-ethoxyethyl chains High boiling point (110°C), polar solvent compatibility
Benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine C₁₄H₂₂F₃NOSi 305.42 Benzyl, TMS-methyl, trifluoroethoxy Fluorinated groups enhance lipophilicity
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine C₁₁H₁₄F₃NO 233.23 Trifluoromethylphenyl, methoxy Pharmaceutical intermediate

Key Differences and Implications

Substituent Effects on Basicity: The TMS group in this compound reduces nitrogen’s basicity compared to non-silylated amines (e.g., tris(2-aminoethyl)amine) due to electron-withdrawing effects . N,N-Dimethyl analogs (e.g., C₇H₁₉NOSi) exhibit lower basicity than the monomethyl variant due to increased steric hindrance .

Hydrolytic Stability: The TMS-ether linkage is prone to hydrolysis under acidic or aqueous conditions, necessitating anhydrous handling. This contrasts with methoxy-ethyl derivatives (e.g., C₉H₂₁NO₃), which are more stable in polar solvents .

Applications: Fluorinated derivatives (e.g., C₁₄H₂₂F₃NOSi) are favored in drug discovery for improved metabolic stability and membrane permeability . Trisubstituted amines (e.g., tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine) are used in catalysis and metal coordination due to their chelating ability .

Molecular Weight and Solubility :

  • This compound’s lower molecular weight (163.3 g/mol) suggests higher volatility compared to bulkier analogs like tris[2-(2-methoxy-ethoxy)ethyl]amine (323.43 g/mol) .

Biological Activity

Methyl({2-[(trimethylsilyl)oxy]ethyl})amine, a compound characterized by the presence of a trimethylsilyl group, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, specifically focusing on its anti-diabetic and potential anti-cancer effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H15NOSiC_6H_{15}NOSi. It features a trimethylsilyl ether group that enhances its stability and solubility in organic solvents. The presence of the amine functional group also suggests potential interactions with biological systems.

1. Anti-Diabetic Activity

Recent studies have highlighted the anti-diabetic properties of this compound derivatives. A notable study examined the effects of a related compound, 2-[(trimethylsilyl)oxy]-, methyl ester (methyl o-trimethylsilyl-salicylate), isolated from Pericampylus glaucus. This compound demonstrated significant hypoglycemic effects in STZ-induced diabetic rats.

  • Dosage and Effects : The study reported that administering a dose of 50 mg/kg resulted in substantial reductions in blood glucose levels over time:
    • 6 hours: 15.15±0.4515.15\pm 0.45 mmol/L
    • 12 hours: 13.70±0.0913.70\pm 0.09 mmol/L
    • 24 hours: 11.15±0.2511.15\pm 0.25 mmol/L

These results were statistically significant when compared to untreated control groups, indicating that the compound may stimulate insulin secretion from pancreatic beta-cells, similar to the action of sulfonylureas .

2. Anti-Cancer Activity

The potential anti-cancer properties of this compound have also been explored. Research indicates that derivatives of this compound may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study involving various trimethylsilyl derivatives assessed their impact on K562 leukemia cells using colorimetric assays. The results showed that certain derivatives led to a significant reduction in cell viability, suggesting their potential as therapeutic agents against leukemia .

Table: Summary of Biological Activities

Activity TypeCompound NameModel/MethodologyKey Findings
Anti-DiabeticMethyl o-trimethylsilyl-salicylateSTZ-Induced Diabetic RatsSignificant reduction in blood glucose levels
Anti-CancerTrimethylsilyl DerivativesK562 Cell Line AssayInhibition of cell proliferation observed

The biological activity of this compound can be attributed to several mechanisms:

  • Insulin Secretion Stimulation : The compound appears to enhance insulin release from pancreatic beta-cells, which is crucial for glucose homeostasis.
  • Cell Cycle Modulation : In cancer models, it may induce cell cycle arrest and promote apoptosis through various signaling pathways.

Q & A

(Basic) What are the optimal synthetic routes for Methyl({2-[(trimethylsilyl)oxy]ethyl})amine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including protection/deprotection strategies and nucleophilic substitutions. For example:

  • Step 1: React 2-aminoethanol with trimethylsilyl chloride (TMSCl) under anhydrous conditions to introduce the trimethylsilyloxy group. Use a base like triethylamine to scavenge HCl and prevent side reactions.
  • Step 2: Methylate the amine group using methyl iodide (CH₃I) in the presence of a mild base (e.g., NaHCO₃) to avoid over-alkylation.
    Critical factors include temperature control (0–5°C for silylation, room temperature for methylation) and solvent choice (e.g., dichloromethane for silylation, DMF for methylation). Yields >75% are achievable with rigorous exclusion of moisture .

(Advanced) How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Methodological Answer:
Contradictions often arise from dynamic silyl group behavior or solvent interactions. Strategies include:

  • NMR Analysis: Compare 1H^1H NMR data in deuterated solvents (CDCl₃ vs. DMSO-d₆). The trimethylsilyl (TMS) protons typically resonate at δ 0.1–0.3 ppm, but splitting patterns may vary due to conformational flexibility. Use 29Si^{29}Si-NMR to confirm silyl group integrity (δ −5 to +10 ppm) .
  • IR Cross-Validation: The Si-O-C stretch appears at 1000–1100 cm⁻¹; discrepancies may indicate hydrolysis. Pair with TLC or HPLC to assess purity .

(Advanced) What are the key considerations in designing experiments to study the compound’s reactivity with nucleophiles or electrophiles?

Methodological Answer:
The trimethylsilyloxy group alters electronic and steric properties:

  • Nucleophilic Reactivity: Use kinetic studies to assess silyl ether lability. For example, the TMS group can act as a leaving group under acidic conditions (e.g., HCl/THF), enabling substitution at the ethylamine chain. Monitor reaction progress via 1H^1H NMR to detect desilylation byproducts .
  • Electrophilic Reactions: Test reactions with aldehydes or ketones under mild Lewis acid catalysis (e.g., BF₃·OEt₂). Steric hindrance from the TMS group may reduce reactivity compared to non-silylated analogs .

(Basic) How does the trimethylsilyloxy group affect the compound’s stability under different storage conditions?

Methodological Answer:
The TMS group enhances hydrolytic stability compared to hydroxyl analogs but requires:

  • Storage Conditions: Anhydrous environments (argon atmosphere, molecular sieves) at −20°C.
  • Handling Protocols: Avoid protic solvents (e.g., water, methanol) during purification. Stability assays (e.g., TLC or GC-MS over 30 days) show <5% degradation under optimal conditions .

(Advanced) What computational methods are recommended to predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., amine receptors). The TMS group’s hydrophobicity may enhance binding to lipid-rich regions .
  • PASS Analysis: Predict activity spectra (e.g., neuroprotective or antimicrobial potential) based on structural analogs. Adjust parameters to account for the silyl group’s steric effects .

(Advanced) What strategies are effective in optimizing the compound’s solubility for in vitro biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO-water mixtures (≤5% DMSO) to balance solubility and biocompatibility.
  • Derivatization: Temporarily replace the TMS group with a polar protecting group (e.g., acetyl) during assays. Post-assay, regenerate the original compound via mild deprotection .

(Basic) Which analytical techniques are critical for quantifying this compound in complex mixtures?

Methodological Answer:

  • HPLC-MS: Use a C18 column (acetonitrile/water gradient) with ESI+ ionization. The molecular ion [M+H]⁺ for C₆H₁₇NOSi is expected at m/z 176.1.
  • GC-FID: Ideal for volatile derivatives (e.g., after silylation with BSTFA). Calibrate using internal standards like decane .

(Advanced) How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:
Discrepancies often stem from assay conditions or impurity profiles:

  • Dose-Response Curves: Test multiple concentrations (1 nM–100 µM) in triplicate. Account for batch-to-batch variability via LC-MS purity checks (>95%).
  • Control Experiments: Compare with desilylated analogs to isolate the TMS group’s contribution to activity .

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